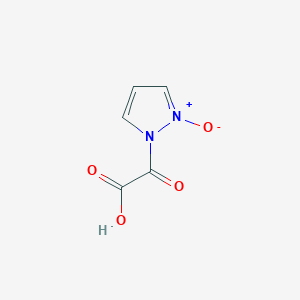
1H-Pyrazole-1-aceticacid,alpha-oxo-,2-oxide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1-aceticacid,alpha-oxo-,2-oxide(9CI) is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, an acetic acid moiety, and an oxo group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-1-aceticacid,alpha-oxo-,2-oxide(9CI) involves several steps. One common method includes the reaction of pyrazole with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1H-Pyrazole-1-aceticacid,alpha-oxo-,2-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1-aceticacid,alpha-oxo-,2-oxide(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-1-aceticacid,alpha-oxo-,2-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play crucial roles in cellular functions .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1-aceticacid,alpha-oxo-,2-oxide(9CI) can be compared with other similar compounds, such as:
1H-Pyrazole-1-aceticacid,alpha-oxo-,ethylester(9CI): This compound has an ethyl ester group instead of the oxo group, which affects its chemical properties and reactivity.
1H-Pyrazole-1-aceticacid,alpha-oxo-,methylester(9CI): Similar to the ethyl ester variant, this compound has a methyl ester group, leading to different applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
216062-50-9 |
|---|---|
Molekularformel |
C5H4N2O4 |
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
2-(2-oxidopyrazol-2-ium-1-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C5H4N2O4/c8-4(5(9)10)6-2-1-3-7(6)11/h1-3H,(H,9,10) |
InChI-Schlüssel |
NIKPIAHKEPYIAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN([N+](=C1)[O-])C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
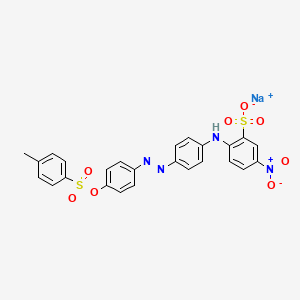
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)


![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
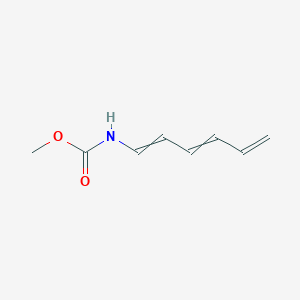

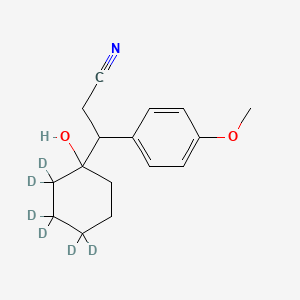
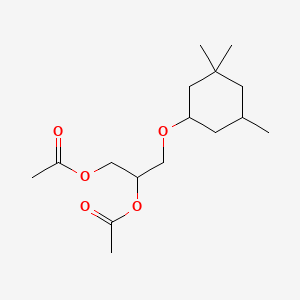
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
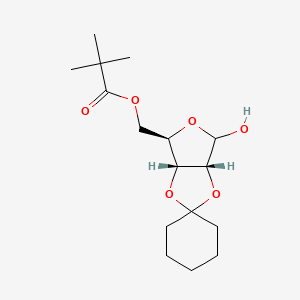
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
